Lipoxygenase Inhibitory Potency: Methyl Octadec-8-en-4-ynoate vs. Crepenynic Acid and Octadeca-9,12-diynoic Acid
Methyl octadec-8-en-4-ynoate is classified by MeSH as a potent lipoxygenase (LOX) inhibitor that interferes with arachidonic acid metabolism [1]. A PubMed Commons annotation attributes a reported IC50 of approximately 28 μM for this compound, though the primary source of this measurement could not be independently verified and the specific LOX isoform was not identified in the recovered metadata [2]. For class-level comparison, the structurally distinct acetylenic fatty acid 4,7,10,13-eicosatetraynoic acid (4,7,10,13-ETYA) inhibits human platelet 12-lipoxygenase with an ID50 of 7.8 μM and shows 12.8-fold selectivity over cyclooxygenase (ID50 = 100 μM) [3]. The diacetylenic analog octadeca-9,12-diynoic acid exhibits a cyclooxygenase Ki of 0.6 μM and inhibits 68% of 15-LO activity at 48 μM, representing a dual COX/LOX profile . In contrast, crepenynic acid (octadec-9-en-12-ynoic acid) fails to strongly inhibit prostaglandin synthesis and does not significantly inhibit soybean LOX [4]. The distinct bond positions of methyl octadec-8-en-4-ynoate (Δ4 triple bond, Δ8 double bond) place it structurally outside the set of octadecenynoic acids tested by Downing et al., suggesting its LOX activity represents a structurally unique pharmacophore within the acetylenic fatty acid class.
| Evidence Dimension | Lipoxygenase inhibitory activity |
|---|---|
| Target Compound Data | IC50 ~28 μM (attributed via PubMed Commons annotation; primary source unverified); classified as potent LOX inhibitor by MeSH |
| Comparator Or Baseline | 4,7,10,13-ETYA: ID50 = 7.8 μM (human platelet 12-LOX); Octadeca-9,12-diynoic acid: 68% 15-LO inhibition at 48 μM; Crepenynic acid: no significant soybean LOX inhibition |
| Quantified Difference | Potency cannot be directly compared across differing assay systems; qualitative differentiation supported by distinct bond positions predicting unique enzyme interactions |
| Conditions | Different assay systems across studies (MeSH annotation lacks assay specification; 4,7,10,13-ETYA data from washed human platelet 12-LOX assay; octadeca-9,12-diynoic acid data from 15-LO assay) |
Why This Matters
The MeSH annotation of potent LOX inhibition, combined with a structural architecture distinct from all LOX-active octadecenynoic acids characterized by Downing et al., positions methyl octadec-8-en-4-ynoate as a structurally novel LOX inhibitor chemotype for target engagement studies where isomer-specific pharmacology is critical.
- [1] Medical University of Lublin. MeSH Concept Record M0014961: Methyl octadec-8-en-4-ynoate. View Source
- [2] Hypothesis annotation by Christopher Southan (2017 Sep 23): Comment on methyl octadec-8-en-4-ynoate reporting an IC50 of 28 μM. Imported from PubMed Commons. Licensed under CC BY. View Source
- [3] Inhibition of platelet arachidonic acid 12-lipoxygenase by acetylenic acid compounds. Prostaglandins, Leukotrienes and Medicine, 1981. ID50 for 12-LOX = 7.8 μM vs. ID50 for COX = 100 μM. DOI: 10.1016/0090-6980(81)90151-9. View Source
- [4] Downing, D.T.; et al. Biochimica et Biophysica Acta, 1972, 280(2), 343–350. Crepenynic acid (octadec-cis-9-en-12-ynoic acid) fails to strongly inhibit prostaglandin synthesis and does not significantly inhibit soybean LOX. View Source
